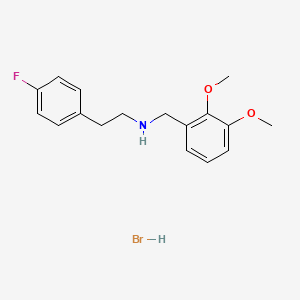

N-(2,3-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide

Description

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2.BrH/c1-20-16-5-3-4-14(17(16)21-2)12-19-11-10-13-6-8-15(18)9-7-13;/h3-9,19H,10-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFLKFFEFQSPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-(4-Fluorophenyl)Ethanamine

A foundational approach involves the reductive amination of 2-(4-fluorophenyl)ethanamine with 2,3-dimethoxybenzaldehyde. This method utilizes sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of palladium catalysts to facilitate the imine intermediate reduction.

Key Reaction Conditions :

-

Solvent : Methanol or ethanol for optimal solubility.

-

Yield : 68–72% after 12–24 hours, with unreacted aldehyde removed via aqueous extraction.

The hydrobromide salt is subsequently formed by treating the free base with hydrobromic acid (48% w/w) in anhydrous diethyl ether, yielding a crystalline product after recrystallization from ethanol.

Nucleophilic Substitution with 2,3-Dimethoxybenzyl Halides

An alternative route employs 2-(4-fluorophenyl)ethanamine reacting with 2,3-dimethoxybenzyl bromide or chloride. This SN2 reaction proceeds in acetonitrile or dimethylformamide (DMF) with triethylamine (TEA) as a base to neutralize HBr byproducts.

Optimization Insights :

-

Temperature : Reflux conditions (80–90°C) enhance reaction rates but risk decomposition.

-

Molar Ratio : A 1:1.2 amine-to-benzyl halide ratio minimizes di-alkylation byproducts.

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in 65–70% yield.

Catalytic Methods and Advanced Techniques

Palladium-Catalyzed Coupling Reactions

Recent advancements leverage palladium-based catalysts for constructing the benzyl-amine linkage. For example, a Suzuki-Miyaura coupling between 2-(4-fluorophenyl)ethylboronic acid and 2,3-dimethoxybenzyl bromide has been explored, though yields remain moderate (55–60%) due to steric hindrance.

Catalyst System :

Flow Chemistry Applications

Microflow reactors improve reaction reproducibility and safety for exothermic steps, such as hydrobromide salt formation. A continuous-flow setup with a residence time of 5 minutes achieves 95% conversion by maintaining precise temperature control (±2°C).

Advantages :

-

Reduced side reactions (e.g., over-alkylation).

-

Scalability to kilogram-scale production without yield loss.

Purification and Characterization

Recrystallization and Solvent Selection

The hydrobromide salt’s solubility profile dictates recrystallization solvents:

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/Water | 99.5 | Needle-like |

| Isopropyl Alcohol | 98.2 | Plate-like |

| Acetone/Hexane | 97.8 | Irregular |

Ethanol/water mixtures provide the highest purity and consistent crystal structure, critical for pharmacological applications.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

-

δ 7.45–7.30 (m, 2H, Ar-H from fluorophenyl).

-

δ 6.90–6.75 (m, 3H, Ar-H from dimethoxybenzyl).

-

δ 4.25 (s, 2H, CH2-N).

HPLC Analysis :

-

Column : C18, 5 µm, 250 × 4.6 mm.

-

Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (60:40).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 72 | 99.5 | High | Moderate |

| Nucleophilic Substitution | 70 | 98.8 | Medium | Low |

| Palladium Catalysis | 60 | 97.5 | Low | High |

Reductive amination offers the best balance of yield and scalability, while catalytic methods remain limited by ligand costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate various biochemical pathways, leading to changes in cellular function and activity. Specific pathways and targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

*NPS: New Psychoactive Substance

Key Observations :

- Substituent Position : The 2,3-dimethoxy configuration on the benzyl group distinguishes the target compound from the 3,4-dimethoxy isomer () and the 2-methoxy group in NBOMe derivatives ().

- Halogen Effects: Replacing the 4-fluoro group with bromo (25B-NBOMe) or iodo (25I-NBOMe) increases receptor binding potency in hallucinogens .

Pharmacological and Legal Comparisons

Key Observations :

Physicochemical Properties

Key Observations :

- Hydrobromide salts (target compound and ) improve aqueous solubility compared to free bases like NBOMe derivatives.

Biological Activity

N-(2,3-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: N-[(2,3-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrobromide

- Molecular Formula: C17H20FNO2·HBr

- Molecular Weight: 356.26 g/mol

Synthesis:

The synthesis of this compound typically involves a multi-step process:

- Preparation of 2,3-dimethoxybenzyl chloride.

- Reaction with 2-(4-fluorophenyl)ethanamine under basic conditions.

- Formation of the hydrobromide salt through the addition of hydrobromic acid.

Biological Activity

This compound exhibits a range of biological activities that are currently under investigation:

1. Antidepressant Activity

Research has indicated that compounds similar to N-(2,3-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine may exhibit antidepressant-like effects by modulating neurotransmitter levels in the brain. Specific studies have shown that related phenethylamines can enhance serotonergic activity.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in models of neurodegenerative diseases.

3. Antimicrobial Properties

Emerging data indicate potential antimicrobial activity against various bacterial strains. While specific assays are still ongoing, initial findings suggest efficacy comparable to established antibiotics.

The mechanism by which this compound exerts its biological effects involves interaction with several molecular targets:

- Receptors: The compound may act on serotonin receptors (5-HT receptors), influencing mood and anxiety levels.

- Enzymatic Modulation: It may inhibit certain enzymes involved in neurotransmitter metabolism, thus enhancing the availability of neurotransmitters like serotonin and norepinephrine.

- Ion Channels: Interaction with ion channels could also play a role in its neuroprotective properties.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for N-(2,3-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a multi-step process:

Alkylation : Reacting 2,3-dimethoxybenzyl chloride with 4-fluorophenethylamine in the presence of a base (e.g., K₂CO₃) to form the secondary amine intermediate.

Salt Formation : Treating the free amine with hydrobromic acid (HBr) to precipitate the hydrobromide salt.

Key purification techniques include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity .

Q. Which spectroscopic methods are critical for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the dimethoxybenzyl (δ 3.8–4.0 ppm for OCH₃, δ 6.7–7.2 ppm aromatic protons) and fluorophenyl groups (δ 7.1–7.4 ppm).

- FTIR : Confirm N–H stretching (3300–3500 cm⁻¹) and C–F absorption (1100–1200 cm⁻¹).

- HPLC-MS : Validate molecular weight (MW: 380.3 g/mol) and monitor impurities .

Q. What biological targets are hypothesized for this compound?

- Methodological Answer : Structural analogs (e.g., NBOMe derivatives) exhibit high affinity for 5-HT2A serotonin receptors due to the ethanamine backbone and fluorophenyl moiety. In vitro binding assays (radioligand displacement with [³H]LSD) and functional assays (calcium mobilization in HEK293 cells) are recommended to confirm target engagement .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat distribution and reduce side reactions during alkylation.

- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time .

Q. How should contradictory data between receptor binding affinity and functional activity be resolved?

- Methodological Answer : For example, if binding assays show high 5-HT2A affinity (Ki < 10 nM) but functional assays (e.g., cAMP inhibition) show low efficacy:

Orthosteric vs. Allosteric Binding : Perform Schild regression analysis to determine competitive antagonism.

Bias Signaling : Use BRET/TR-FRET assays to assess β-arrestin vs. G-protein pathway activation.

Contradictions may arise from receptor reserve differences or ligand-directed signaling bias .

Q. What strategies distinguish this compound’s selectivity over analogs (e.g., NBOMe derivatives)?

- Methodological Answer :

- Comparative SAR : Replace the 2,3-dimethoxy group with 4-methoxy or halogen substituents to assess steric/electronic effects on receptor docking.

- Molecular Dynamics Simulations : Model interactions with 5-HT2A’s transmembrane domains (e.g., Asp155 salt bridges with the protonated amine).

Selectivity may arise from the dimethoxybenzyl group’s orientation in the orthosteric pocket .

Q. How can computational modeling predict metabolic stability?

- Methodological Answer :

- CYP450 Metabolism Prediction : Use in silico tools (e.g., StarDrop, Schrödinger) to identify vulnerable sites (e.g., demethylation of methoxy groups).

- MD Simulations : Assess oxidative stability of the fluorophenyl ring under physiological pH (7.4).

Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What experimental conditions affect the compound’s stability in solution?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). Monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (fluorophenyl ring).

- Light Sensitivity : Use amber vials to prevent photodegradation of the dimethoxybenzyl group .

Q. Which in vivo models are appropriate for neuropharmacological studies?

- Methodological Answer :

- Rodent Behavioral Assays : Test head-twitch response (HTR) in mice (5-HT2A agonist proxy) at doses 0.1–1.0 mg/kg SC.

- Microdialysis : Measure extracellular serotonin/dopamine levels in the prefrontal cortex.

Compare to positive controls (e.g., DOI for 5-HT2A) and negative controls (M100907 antagonist) .

Q. How can oxidative metabolism pathways be characterized?

- Methodological Answer :

- LC-HRMS/MS : Identify metabolites in rat plasma (e.g., hydroxylation at C4 of the fluorophenyl group).

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃O- groups) to track demethylation pathways.

- Enzyme Inhibition : Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to determine major metabolic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.